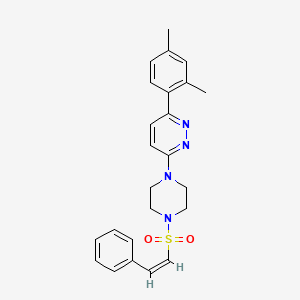

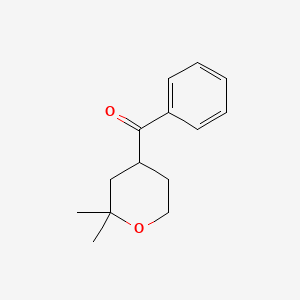

![molecular formula C12H19FN4O2 B2816945 tert-butyl N-{3-[(6-fluoropyrimidin-4-yl)amino]propyl}carbamate CAS No. 1690948-31-2](/img/structure/B2816945.png)

tert-butyl N-{3-[(6-fluoropyrimidin-4-yl)amino]propyl}carbamate

カタログ番号:

B2816945

CAS番号:

1690948-31-2

分子量:

270.308

InChIキー:

SDORKDHARFWEQC-UHFFFAOYSA-N

注意:

研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“tert-butyl N-{3-[(6-fluoropyrimidin-4-yl)amino]propyl}carbamate” is a chemical compound with the CAS Number: 1690948-31-2 . It has a molecular weight of 270.31 . The IUPAC name for this compound is tert-butyl (3-((6-fluoropyrimidin-4-yl)amino)propyl)carbamate .

Molecular Structure Analysis

The InChI code for this compound is 1S/C12H19FN4O2/c1-12(2,3)19-11(18)15-6-4-5-14-10-7-9(13)16-8-17-10/h7-8H,4-6H2,1-3H3,(H,15,18)(H,14,16,17) . This code provides a standard way to encode the compound’s molecular structure and formula.Physical and Chemical Properties Analysis

This compound is a powder at room temperature . The compound is stored at room temperature .科学的研究の応用

Synthesis and Chemical Properties

- Researchers have developed rapid synthetic methods and optimizations for compounds structurally related to "tert-butyl N-{3-[(6-fluoropyrimidin-4-yl)amino]propyl}carbamate," indicating their significance as intermediates in the synthesis of biologically active compounds. For example, a study detailed the synthesis of an important intermediate, demonstrating the utility of such compounds in medicinal chemistry through a multi-step process with high overall yield (Zhao et al., 2017).

Applications in Medicinal Chemistry

- Photoredox catalysis has been applied to the amination of o-hydroxyarylenaminones with tert-butyl ((perfluoropyridin-4-yl)oxy)carbamate, demonstrating a novel pathway for constructing complex molecules. This showcases the role of tert-butyl carbamates in facilitating novel synthetic routes for the development of amino pyrimidines and other bioactive molecules (Wang et al., 2022).

Chemical Transformations and Reactions

- A detailed study on the regioselective deprotection and acylation of penta-N-protected thermopentamine highlights the versatility of tert-butyl carbamates in synthetic organic chemistry, showcasing their use in constructing molecules with multiple independently removable protecting groups (Pak & Hesse, 1998).

Structure-Activity Relationship (SAR) Studies

- Research on the structure-activity relationships of a series of 2-aminopyrimidines as ligands of the histamine H4 receptor reveals the importance of tert-butyl substitutions for optimizing biological activity. These findings underscore the relevance of tert-butyl carbamates in drug discovery and development (Altenbach et al., 2008).

Synthesis of N-Protected Amino Acids

- The efficient use of tert-butyl fluorocarbonate (Boc-F) for synthesizing tert-butyl esters of N-protected amino acids demonstrates a practical application of tert-butyl carbamates in peptide synthesis, providing a mild and efficient method for producing protected amino acids at room temperature (Loffet et al., 1989).

Safety and Hazards

特性

IUPAC Name |

tert-butyl N-[3-[(6-fluoropyrimidin-4-yl)amino]propyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19FN4O2/c1-12(2,3)19-11(18)15-6-4-5-14-10-7-9(13)16-8-17-10/h7-8H,4-6H2,1-3H3,(H,15,18)(H,14,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDORKDHARFWEQC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCNC1=CC(=NC=N1)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19FN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

(Z)-3-(2,4-dimethylphenyl)-6-(4-(styrylsulfonyl)piperaz...

Cat. No.: B2816864

CAS No.: 1021104-70-0

3-((5-((4-chlorobenzyl)thio)-4-phenethyl-4H-1,2,4-triaz...

Cat. No.: B2816865

CAS No.: 847402-59-9

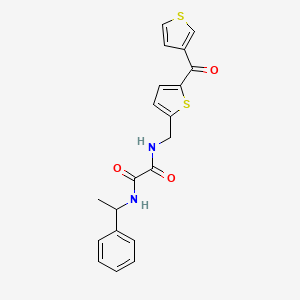

N1-(1-phenylethyl)-N2-((5-(thiophene-3-carbonyl)thiophe...

Cat. No.: B2816866

CAS No.: 1797958-24-7

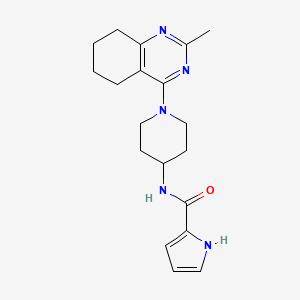

N-(1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperi...

Cat. No.: B2816867

CAS No.: 2034412-56-9

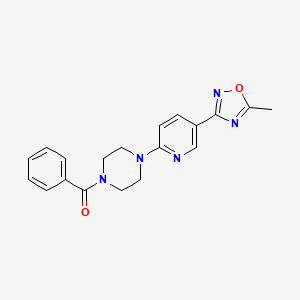

![3-((5-((4-chlorobenzyl)thio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2816865.png)

![1-(4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3-methoxyphenyl)methyl)piperazin-1-yl)ethanone](/img/structure/B2816868.png)

![4-N-Cyclopropyl-4-N-[1-(4-fluoro-2-methylphenyl)sulfonylpiperidin-4-yl]-6-N,6-N-dimethylpyrimidine-4,6-diamine](/img/structure/B2816870.png)

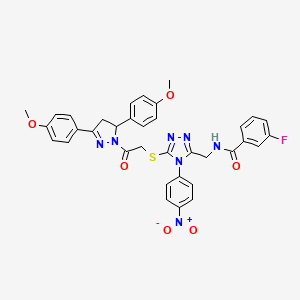

![N-(3,5-dimethoxyphenyl)-3-(3,4-dimethylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine](/img/structure/B2816874.png)

![4-bromo-N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2816875.png)

![2-[(5-Fluorosulfonyloxypyridine-3-carbonyl)-methylamino]-4-methylpyridine](/img/structure/B2816876.png)

![2-(Phenylmethoxycarbonylaminomethyl)-6-oxaspiro[2.5]octane-2-carboxylic acid](/img/structure/B2816883.png)

![2,7-Dichloropyrido[4,3-d]pyrimidine](/img/structure/B2816885.png)